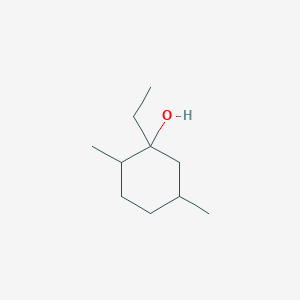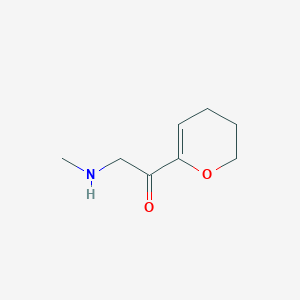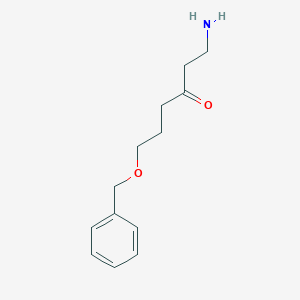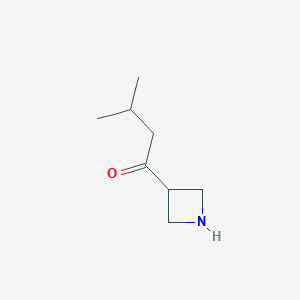![molecular formula C6H10ClN3O2S B13166030 [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride](/img/structure/B13166030.png)
[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The methanesulfonyl chloride group attached to the triazole ring makes this compound highly reactive and useful in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride typically involves the reaction of 1-(Propan-2-yl)-1H-1,2,3-triazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high throughput and consistent product quality.
化学反応の分析
Types of Reactions
[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Typical reaction conditions involve solvents such as dichloromethane, acetonitrile, and toluene, with temperatures ranging from -20°C to 80°C depending on the specific reaction.
Major Products Formed
The major products formed from reactions involving this compound include substituted triazoles, sulfonamides, and other derivatives that retain the triazole core structure.
科学的研究の応用
Chemistry
In chemistry, [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its reactivity and versatility.
Biology
In biological research, this compound is used to modify biomolecules such as proteins and nucleic acids. The methanesulfonyl chloride group can react with amino or hydroxyl groups in biomolecules, enabling the study of protein function and interactions.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit antimicrobial, antifungal, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the functionalization of polymers and the creation of advanced materials with specific properties.
作用機序
The mechanism of action of [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride involves the reactivity of the methanesulfonyl chloride group. This group can form covalent bonds with nucleophiles, leading to the modification of target molecules. The triazole ring can also interact with various molecular targets, influencing biological pathways and processes.
類似化合物との比較
Similar Compounds
1-(Propan-2-yl)-1H-1,2,3-triazole: Lacks the methanesulfonyl chloride group, making it less reactive.
Methanesulfonyl chloride: Does not contain the triazole ring, limiting its applications in triazole-based chemistry.
1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide: Similar structure but with a sulfonamide group instead of methanesulfonyl chloride.
Uniqueness
The uniqueness of [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride lies in its combination of the triazole ring and the methanesulfonyl chloride group. This combination imparts both reactivity and versatility, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C6H10ClN3O2S |
|---|---|
分子量 |
223.68 g/mol |
IUPAC名 |
(1-propan-2-yltriazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H10ClN3O2S/c1-5(2)10-3-6(8-9-10)4-13(7,11)12/h3,5H,4H2,1-2H3 |
InChIキー |
GFLQVZDBNVMIGY-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(N=N1)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3,5-Dichloropyridin-2-YL)oxy]aniline](/img/structure/B13165955.png)
![3-bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13165959.png)

![1-[(2S)-Piperidin-2-YL]propan-1-one](/img/structure/B13165969.png)
![2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13165973.png)
![Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13165975.png)



![4-[1-(Cyclopropylamino)ethyl]benzonitrile](/img/structure/B13166019.png)
![2-[(3-Fluorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B13166023.png)


